molecular formula C6H4N2O B1311003 6-Hydroxynicotinonitrile CAS No. 95891-30-8

6-Hydroxynicotinonitrile

Cat. No. B1311003
CAS RN: 95891-30-8
M. Wt: 120.11 g/mol
InChI Key: CCQUUHVUQQFTGV-UHFFFAOYSA-N
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Description

6-Hydroxynicotinonitrile (6-HNN) is an organic compound that belongs to the class of nitriles. It is a derivative of nicotinonitrile, which is an important compound in the synthesis of various drugs. 6-HNN is a valuable intermediate in the synthesis of drugs such as nicotine, melatonin, and theophylline. It has been studied extensively in the past few decades due to its potential applications in the pharmaceutical industry.

Scientific Research Applications

Parkinson's Disease Research

6-Hydroxynicotinonitrile and its derivatives play a significant role in Parkinson's disease research. Studies have demonstrated that 6-hydroxydopamine, a related compound, can be used to create experimental models of Parkinson’s disease in rats, facilitating research into neuroprotective agents and their therapeutic potential. For instance, Syringic acid has shown promise in reducing the progression of Parkinson's disease by exerting neuroprotective, antioxidant, and anti-inflammatory effects in a rat model induced by 6-hydroxydopamine (Güzelad et al., 2021). Another study examined the impact of 6-hydroxydopamine on dopaminergic pathways in mice, providing insights into the molecular responses to L-DOPA, a common treatment for Parkinson's disease (Francardo et al., 2011).

Corrosion Inhibition

Pyridine derivatives, including compounds structurally related to this compound, have been explored as corrosion inhibitors. These compounds, such as ADP and AMP, have shown effectiveness in inhibiting steel corrosion in acidic environments, with ADP demonstrating an inhibition efficiency of 90.24% at certain concentrations (Ansari et al., 2015).

Alzheimer's Disease Research

Compounds related to this compound have been used in the study of Alzheimer’s disease. For instance, [18F]FDDNP, a derivative, was employed in PET scans to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

Chemical Synthesis and Analysis

This compound derivatives have been synthesized for various applications. For example, new pyrazolo[3,4-b]pyridin-3-ol compounds were synthesized from 2,6-dichloro-4-methylnicotinonitrile, with potential applications in chemical industries (Wu et al., 2012). Infrared spectroscopy has been used to determine the structure of deprotonated 6-hydroxynicotinic acid, providing insights into the tautomerization of N-heterocyclic compounds (van Stipdonk et al., 2014).

Biodegradation and Environmental Applications

The microbial transformation of nicotine into valuable functionalized pyridine compounds, including this compound, has been explored as a means to utilize tobacco wastes. This biocatalytic route provides an alternative strategy for converting nicotine into valuable hydroxylated-pyridine compounds (Yu et al., 2017).

Safety and Hazards

6-Hydroxynicotinonitrile is a chemical that requires careful handling. It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas . It is also recommended to avoid getting the chemical in eyes, on skin, or on clothing .

properties

IUPAC Name

6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQUUHVUQQFTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70915298
Record name 6-Oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94805-52-4
Record name 1,6-Dihydro-6-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94805-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxynicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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